molecular formula C21H42N6O4S B12731558 Einecs 305-149-8 CAS No. 94349-32-3

Einecs 305-149-8

Cat. No.: B12731558
CAS No.: 94349-32-3
M. Wt: 474.7 g/mol
InChI Key: HAZZLXITNOFWKH-UHFFFAOYSA-N
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Description

Significance of the Chemical Compound Class in Contemporary Chemical Science

The subject compound belongs to the class of sulfonamides, a group of chemicals that have profoundly impacted therapeutic medicine and chemical synthesis. nih.govnih.gov Sulfonamides are characterized by a sulfonyl group connected to an amine, and their derivatives are noted for a vast range of biological activities. nih.gov They were first introduced as antibacterial agents and were the first class of drugs to systemically and effectively treat bacterial infections, predating the widespread use of penicillin. chemscene.comresearchgate.net

Beyond their antimicrobial origins, sulfonamides are integral to the development of a wide array of modern pharmaceuticals. nih.gov This chemical class is found in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and treatments for diabetes. mdpi.comresearchgate.net The sulfonamide group's ability to act as a bioisostere for other functional groups and its specific hydrogen bonding capabilities make it a valuable scaffold in drug design. In materials science, the integration of such functional groups into polymer backbones or as standalone molecules is explored for creating materials with tailored electronic, optical, or binding properties.

The molecule in focus also contains a 6-aminohexanoic acid moiety. This flexible, hydrophobic linker is significant in its own right, widely used in chemical synthesis to connect different molecular fragments. nih.gov Its use in modifying peptides can prevent enzymatic degradation and alter biological activity, while in materials science, it is a key monomer in the production of polymers like nylon. nih.govhpc-standards.com The combination of a biologically active sulfonamide core with a functional linker like 6-aminohexanoic acid creates a molecule poised for investigation in fields requiring molecular probes, targeted drug delivery systems, or the development of functional polymers.

Historical Context and Evolution of Research Interest in Analogous Chemical Entities

The history of sulfonamides is a landmark in medicinal chemistry. Their story begins not in medicine, but in the German dye industry of the early 20th century. chemscene.com Chemists at Bayer, including Josef Klarer and Gerhard Domagk, were investigating coal-tar dyes for potential therapeutic properties. chemscene.comresearchgate.net This research led to the discovery in 1932 that a red dye named Prontosil had remarkable antibacterial effects in mice. chemscene.comlgcstandards.com It was later discovered that Prontosil was a prodrug, metabolizing in the body to release the active antibacterial agent, sulfanilamide (B372717). nih.gov

This discovery triggered a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives and revolutionizing the treatment of bacterial diseases like pneumonia and streptococcal infections before the antibiotic era. chemscene.comnih.gov These compounds were the first "miracle drugs" and saved countless lives, including that of Winston Churchill during World War II. chemscene.com

The advent of penicillin and other antibiotics diminished the primary role of sulfa drugs for systemic infections, but research interest did not wane. researchgate.net Instead, it evolved. Scientists began exploring the broader pharmacological potential of the sulfonamide scaffold, leading to the development of new classes of drugs. For example, observations that some sulfonamides caused hypoglycemia led to the creation of sulfonylurea drugs for diabetes. nih.gov Similarly, their effects on ion transport led to the development of thiazide diuretics. researchgate.net This historical trajectory from a simple dye to a foundational scaffold in modern medicine illustrates a classic theme in chemical research: the evolution of a single chemical class to address a multitude of scientific and medical challenges.

Overview of Current Research Trends and Academic Challenges in the Field

Contemporary research involving sulfonamide-containing molecules is vibrant and multifaceted, extending far beyond their historical antibacterial applications. A major trend is the design of highly specific enzyme inhibitors. The sulfonamide group is a key pharmacophore in inhibitors of carbonic anhydrase (implicated in glaucoma and certain cancers), cyclooxygenase-2 (COX-2) for inflammation, and proteases in antiviral therapies. nih.gov The challenge lies in achieving high selectivity for the target enzyme to minimize off-target effects.

Another significant research area is the development of novel anticancer agents. Sulfonamide derivatives are being investigated for their ability to interfere with various pathways crucial for tumor growth and proliferation. nih.gov Furthermore, the rise of antibiotic resistance has renewed interest in sulfonamides, with researchers aiming to design new derivatives that can overcome established resistance mechanisms, often by combining them with other molecules like trimethoprim. chemscene.com

From a synthetic chemistry perspective, a key challenge is the development of more efficient and sustainable methods for creating complex sulfonamides. Modern research focuses on novel catalytic methods that allow for the precise and versatile synthesis of these compounds from readily available starting materials. Additionally, the incorporation of functional linkers, such as the 6-aminohexanoic acid chain present in the target compound, is a growing trend. These linkers are used to attach sulfonamides to other molecules, creating conjugates for targeted drug delivery, molecular probes for diagnostics, or monomers for advanced functional materials. hpc-standards.com The challenge in this area is to control the length, flexibility, and chemical nature of the linker to optimize the final conjugate's properties. hpc-standards.com

Scope and Objectives of Advanced Academic Inquiry into the Target Compound

While extensive research exists for the broader sulfonamide class, specific academic inquiry into 6-({[4-(acetylamino)phenyl]sulfonyl}amino)hexanoic acid is not widely documented in published literature. Therefore, advanced academic inquiry would logically focus on characterizing its fundamental properties and exploring its potential applications based on its hybrid structure.

The primary objective would be the synthesis and characterization of the compound. Research would aim to establish an efficient and scalable synthetic route, followed by comprehensive spectroscopic and analytical characterization to confirm its structure and purity.

A second key objective would be the investigation of its physicochemical properties . This includes determining its solubility, stability, pKa, and lipophilicity (LogP), which are critical parameters for predicting its behavior in biological or material systems.

The core of advanced inquiry would then move towards its potential biological activity . Based on its structure, several hypotheses could be explored:

Antimicrobial Activity: Testing its efficacy against a panel of bacteria, including resistant strains, to determine if the unique combination of the acetylated sulfanilamide core and the hexanoic acid tail confers any novel antibacterial properties.

Enzyme Inhibition: Screening the compound against relevant enzymes where sulfonamides are known to be active, such as carbonic anhydrases or cyclooxygenases. The hexanoic acid chain could potentially target binding pockets adjacent to the active site, offering a new mode of interaction.

Use as a Molecular Building Block: Investigating the utility of the terminal carboxylic acid group for conjugation. The compound could be attached to peptides, polymers, or nanoparticles. hpc-standards.com Research would focus on whether it can serve as a functional linker that also imparts specific recognition or therapeutic properties to the final conjugate. For instance, its flexible chain could be used to create spacers in molecules designed to bind to biological receptors. nih.gov

The overarching goal of such academic inquiry would be to determine if this specific molecular architecture provides any advantages or novel functionalities compared to simpler sulfonamides or functionalized amino acids alone, thereby establishing its potential for future development in medicinal or materials chemistry.

Compound Data

Chemical Identity and Properties

PropertyValue
IUPAC Name 6-[(4-acetamidophenyl)sulfonylamino]hexanoic acid
CAS Number 51596-65-7
Molecular Formula C₁₄H₂₀N₂O₅S
Molecular Weight 328.38 g/mol
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O
InChI Key VAMDLDWUZLFERJ-UHFFFAOYSA-N

Data sourced from PubChem CID 2054511. nih.gov

Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 9
Topological Polar Surface Area 121 Ų
Complexity 425
XLogP3-AA 1.4

Data sourced from PubChem CID 2054511. nih.gov

Properties

CAS No.

94349-32-3

Molecular Formula

C21H42N6O4S

Molecular Weight

474.7 g/mol

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;6-[benzenesulfonyl(methyl)amino]hexanoic acid

InChI

InChI=1S/C13H19NO4S.C8H23N5/c1-14(11-7-3-6-10-13(15)16)19(17,18)12-8-4-2-5-9-12;9-1-3-11-5-7-13-8-6-12-4-2-10/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,15,16);11-13H,1-10H2

InChI Key

HAZZLXITNOFWKH-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCC(=O)O)S(=O)(=O)C1=CC=CC=C1.C(CNCCNCCNCCN)N

Origin of Product

United States

Synthetic Methodologies and Innovative Preparation Strategies

Retrosynthetic Analysis and Design of Novel Synthetic Pathways

The primary structural features of Quizalofop-P-acid are the quinoxaline (B1680401) heterocycle, two aryl ether linkages, and a chiral propanoic acid side chain. The most logical disconnections occur at the ether bonds, suggesting a convergent assembly from two or three key fragments.

Exploration of Convergent and Divergent Synthetic Approaches

Fragment A: The quinoxaline moiety, typically 2,6-dichloroquinoxaline (B50164) or its precursor, 6-chloro-2-hydroxyquinoxaline.

Fragment B: The chiral side chain attached to the phenoxy group, such as (S)-2-(4-hydroxyphenoxy)propanoic acid or its corresponding ester.

The final step is a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis, where the phenoxide of Fragment B displaces the chlorine at the C2 position of the quinoxaline ring (Fragment A). This approach is highly efficient as it allows for the optimization of each fragment's synthesis and purification before the final, crucial coupling step.

Divergent Synthesis: While less common for bulk manufacturing, a divergent approach is valuable for research and development, particularly for discovering new analogs. This strategy begins with a common core intermediate that is subsequently reacted with a diverse set of building blocks. For instance, the intermediate (S)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester could be used as a common scaffold. This scaffold can then be reacted with a library of differently substituted 2-haloquinoxalines to rapidly generate a series of Quizalofop analogs, allowing for systematic investigation of structure-activity relationships.

Design of Stereoselective and Regioselective Synthesis Routes

The biological activity of Quizalofop resides almost exclusively in the (S)-enantiomer. Therefore, controlling the stereochemistry at the propanoic acid's alpha-carbon is the most critical aspect of the synthesis.

Stereoselective Strategies:

Chiral Resolution: An early approach involved the synthesis of racemic Quizalofop, followed by resolution. This is achieved by forming diastereomeric salts with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). The diastereomers, having different physical properties, can be separated by fractional crystallization. Subsequent acidification liberates the desired (S)-enantiomer. While effective, this method is inherently inefficient as it discards 50% of the material (the inactive (R)-enantiomer), although racemization and recycling of the unwanted enantiomer can mitigate this loss.

Asymmetric Synthesis (Chiral Pool Approach): Modern syntheses overwhelmingly favor an asymmetric approach starting from a chiral precursor. The most common starting material is (R)-ethyl lactate (B86563), which is a readily available and inexpensive chiral building block derived from fermentation. The hydroxyl group of (R)-ethyl lactate can be converted into a good leaving group (e.g., a tosylate or mesylate), and subsequent reaction with hydroquinone (B1673460) monopotassium salt proceeds via an SN2 reaction, causing an inversion of stereochemistry to yield the desired (S)-configuration. Alternatively, using commercially available (S)-2-chloropropionic acid or its esters directly ensures the correct stereochemistry is incorporated from the outset.

Regioselective Strategies: The synthesis requires precise control over which atoms form new bonds.

Quinoxaline Reactivity: The reaction between 6-chloro-2-hydroxyquinoxaline and the phenoxypropionate fragment must occur selectively at the C2-oxygen. Under basic conditions, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide, which then reacts. To couple at the C2 position via SNAr, a 2-halo-6-chloroquinoxaline is used, where the C2 position is significantly more activated toward nucleophilic attack than the C6 position.

Phenol Reactivity: The synthesis typically starts with hydroquinone or 4-aminophenol (B1666318) (which is later converted to 4-hydroxyphenol). When coupling with the chiral propionate (B1217596) side chain, regioselectivity is crucial. Using a monoprotected hydroquinone or carefully controlling stoichiometry with a monopotassium salt of hydroquinone ensures that etherification occurs at only one of the two phenolic hydroxyls.

Development of Advanced Synthetic Protocols

Continuous improvement in synthetic chemistry aims to make processes more efficient, cost-effective, and environmentally sustainable.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles have been successfully applied to the synthesis of Quizalofop and its derivatives to reduce environmental impact.

Catalysis: The use of phase-transfer catalysis (PTC) is a hallmark of modern syntheses. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase containing the substrate. This avoids the need for anhydrous polar aprotic solvents like DMF or DMSO, allowing the reaction to proceed efficiently in less hazardous solvents like toluene (B28343) or even in a biphasic water/organic solvent system.

Solvent Reduction: Microwave-assisted organic synthesis (MAOS) has been explored to dramatically accelerate the key etherification steps. The rapid, localized heating provided by microwaves can reduce reaction times from many hours to mere minutes, leading to significant energy savings and often cleaner reactions with higher yields.

Atom Economy: Asymmetric synthesis using a chiral pool starting material is inherently more atom-economical than a resolution-based method, as it avoids the "loss" of the unwanted enantiomer.

The following table compares a conventional approach with a green, PTC-enhanced protocol for the key etherification step.

Table 1: Comparison of Conventional vs. Green Synthetic Protocols for Etherification
ParameterConventional MethodGreen Chemistry Approach (PTC)
Solvent Anhydrous DMF, DMSOToluene, Chlorobenzene, or Biphasic (Water/Toluene)
Base Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)Aqueous Sodium Hydroxide (NaOH), Solid Potassium Carbonate (K2CO3)
Catalyst None (Stoichiometric base)Tetrabutylammonium Bromide (TBAB) or similar quaternary salt
Reaction Time 8 - 24 hours2 - 6 hours
Temperature 80 - 120 °C60 - 90 °C
Workup Requires quenching of reactive base; large solvent volumes for extractionSimple phase separation; reduced solvent and water usage

High-Throughput Synthesis and Combinatorial Chemistry Techniques

To explore the chemical space around the Quizalofop scaffold, high-throughput and combinatorial techniques are employed. Using automated parallel synthesizers, a library of analogs can be generated by reacting a common intermediate with a variety of building blocks. A divergent strategy is ideal for this purpose. For example, the core intermediate, (S)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester, can be arrayed in a 96-well plate. A robotic liquid handler can then dispense a library of different 2-halo-heterocycles (not just quinoxalines, but also pyridines, pyrimidines, etc.) into the wells, along with a base and catalyst, to generate a large library of novel compounds for biological screening.

Table 2: Conceptual Design of a Combinatorial Library Based on Quizalofop Scaffold
Common ScaffoldVariable Building Block (2-Halo-Heterocycle)Potential Resulting Analog Structure
(S)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester2,6-dichloroquinoxalineQuizalofop-P-ethyl (Parent Compound)
2-chloro-6-(trifluoromethyl)quinoxalineAnalog with electron-withdrawing CF3 group
2-chloro-6-methoxyquinoxalineAnalog with electron-donating OCH3 group
(S)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester2-chlorobenzothiazoleAnalog with a benzothiazole (B30560) core instead of quinoxaline

Functionalization and Derivatization Strategies

Derivatization of the final Quizalofop-P-acid structure is a key strategy for modulating its physical properties, such as solubility, stability, and bioavailability, without altering the core pharmacophore.

The most common site for derivatization is the carboxylic acid functional group .

Esterification: The acid is frequently converted to an ester, such as the ethyl ester (Quizalofop-P-ethyl) or the tefuryl ester (Quizalofop-P-tefuryl). These esters are more lipophilic than the parent acid, which can enhance their uptake through the waxy cuticle of plant leaves. Inside the plant, esterase enzymes rapidly hydrolyze the ester back to the active acid form. The choice of alcohol used for esterification allows for fine-tuning of these properties.

Amide Formation: While less common commercially, the carboxylic acid can be converted to an amide by reacting it with an amine, offering another route to modify the molecule's characteristics.

Another key site for functionalization is the quinoxaline ring .

Substitution at C6: The chlorine atom at the 6-position can be replaced via nucleophilic aromatic substitution (SNAr) with other functional groups. For example, reacting with sodium methoxide (B1231860) could replace the chlorine with a methoxy (B1213986) group. These modifications can significantly alter the electronic properties of the ring system, potentially impacting binding affinity and metabolic stability.

The table below summarizes primary derivatization strategies.

Table 3: Summary of Functionalization Strategies for Quizalofop-P-acid
Target SiteReaction TypeExample ReagentPurpose / Outcome
Carboxylic Acid (-COOH)EsterificationEthanol, Tetrahydrofurfuryl alcoholIncrease lipophilicity, create a pro-herbicide for enhanced uptake
Carboxylic Acid (-COOH)Amide FormationAmmonia, Primary/Secondary AminesModify polarity and hydrogen bonding capability
Quinoxaline Ring (C6-Cl)Nucleophilic Aromatic Substitution (SNAr)Sodium methoxide (NaOCH3), Potassium fluoride (B91410) (KF)Tune electronic properties of the heterocycle, alter metabolic profile

Selective Modification of Core Structure

The core structure of Flumazenil is an imidazobenzodiazepine system, which consists of a fused benzene (B151609) ring and a diazepine (B8756704) ring, with an additional imidazole (B134444) ring. Research has shown that the diazepine ring is generally more amenable to structural modifications compared to the benzene ring. chemisgroup.us Modifications are often targeted to create precursors for specific applications, such as radiolabeling, or to synthesize impurities for analytical standards.

A notable example of core structure modification is the synthesis of Flumazenil Impurity B (8-hydroxy Flumazenil). This process involves a multi-step synthesis starting from 7-methoxyl-3,4-dihydro-4-methyl-2H-1,4-benzo-diazepine-2,5(1H)-dione, which undergoes demethylation, protection with a benzyl (B1604629) group, cyclization, and finally debenzylation to yield the 8-hydroxy derivative. bjmu.edu.cn

Another key area of selective modification is the preparation of precursors for radiolabeling, which is essential for positron emission tomography (PET) imaging studies.

Nitro-group Substitution : A common precursor is nitromazenil, where a nitro group is placed at the 8-position of the benzene ring. This nitro group can then be subjected to nucleophilic aromatic substitution (SNAr) to introduce the fluorine-18 (B77423) isotope ([¹⁸F]). nih.govnih.gov However, this method often requires harsh conditions and can result in low yields. nih.gov

Stannyl (B1234572) Precursors : To improve radiolabeling efficiency, stannyl precursors have been developed. For instance, ethyl 8-bromo-5,6-dihydro-5-methyl-6-oxo(4H)-imidazo[1,5-a] molbase.commhmedical.combenzodiazepine-3-carboxylate can be reacted with bis(tributyltin) in the presence of a palladium catalyst to create a tributylstannyl group at the 8-position. nih.gov This allows for a more efficient copper-mediated late-stage radiofluorination. nih.gov

Iodonium (B1229267) Salt Precursors : Diaryliodonium salts are another class of precursors developed to enhance radiochemical yields. The synthesis of [¹⁸F]Flumazenil using an iodonium tosylate precursor has been shown to overcome the limitations of low and fluctuating yields associated with other methods. researchgate.net

These examples demonstrate that the selective modification of the Flumazenil core is a versatile strategy for producing a range of targeted molecules.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of Flumazenil analogs is crucial for conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural features with the compound's chemical properties and receptor interactions. These studies involve the systematic modification of the Flumazenil molecule at various positions.

The imidazobenzodiazepine framework allows for diverse substitutions. For example, 3-substituted 6-phenyl-4H-imidazo[1,5-a] molbase.commhmedical.com-benzodiazepines have been synthesized with different functional groups such as esters, amides, and nitriles at position 3. chemisgroup.us The ester group at this position was found to be a key feature in this series of compounds. chemisgroup.us

Modification PositionSubstituent TypeCore ScaffoldSynthetic Approach Highlight
Position 3Esters, Amides, Nitriles6-phenyl-4H-imidazo[1,5-a] molbase.commhmedical.com-benzodiazepineModification of the side chain attached to the imidazole ring. chemisgroup.us
Position 11Aryl groups (phenyl, thienyl, furyl)5H-imidazo[2,1-c] molbase.commhmedical.combenzodiazepineIntroduction of an additional aromatic ring to the diazepine portion. chemisgroup.us
Position 4' (on phenyl ring)Halogens (Br)1,4-BenzodiazepineSubstitution on the pendant phenyl ring. chemisgroup.us
Diazepine RingReduction (10,11-dihydro)11-aryl-5H-imidazo[2,1-c] molbase.commhmedical.combenzodiazepineSaturation of a double bond within the seven-membered ring. chemisgroup.us

In addition to direct analogs, hybrid molecules have been synthesized based on the pharmacophoric features of benzodiazepines. For instance, 4H-3-amino-5-(2-phenoxyphenyl)-1,2,4-triazoles were prepared by reacting 2-phenoxybenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with aminoguanidine (B1677879) and subsequent cyclization. brieflands.com

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

Moving from small-scale discovery synthesis to larger laboratory-scale production of Flumazenil presents several challenges, including the need for safe, efficient, and reproducible methods. Research has focused on process intensification and the development of "green" synthetic routes to address these issues.

One improved synthesis method for a key Flumazenil intermediate, 7-fluoro-3,4-dihydro-4-methyl-1H- molbase.commhmedical.combenzodiazepine-2,5-dione, utilizes a green process that involves the reduction of a nitro group concurrently with an intramolecular cyclization. This approach avoids the use of strong oxidants and virulent reagents like ethyl chloroformate, leading to higher yields and easier workup, making it more suitable for large-scale production. google.com Another method aimed at industrial production involves purifying a precursor intermediate via activated carbon adsorption before the final esterification step to obtain high-purity Flumazenil. google.com

The field of radiochemistry provides excellent examples of process intensification for laboratory synthesis. The production of [¹⁸F]Flumazenil, which is required in significant quantities for clinical PET imaging, has driven the optimization and automation of its synthesis.

Automated Synthesizers : Commercially available modules like the Trasis AllinOne and iPHASE FlexLab are used to perform fully automated, cassette-based synthesis. nih.govnih.gov This improves reproducibility and reduces manual intervention.

Optimized Reaction Conditions : Extensive experimentation has been conducted to optimize synthesis parameters. For the copper-mediated radiofluorination of a stannyl precursor, reaction temperatures and times were systematically varied, with 120 °C for 10 minutes identified as optimal. nih.gov Similarly, for syntheses using iodonium salt precursors, conditions of 150 °C for 5 minutes have been established. researchgate.net

The following table summarizes various optimized conditions reported for the laboratory synthesis of radiolabeled Flumazenil, illustrating the principles of process intensification.

Precursor TypeKey Reagents/CatalystTemp (°C)Time (min)Reported Yield (Decay-Corrected)Reference
NitromazenilNucleophilic [¹⁸F]Fluoride≥130N/A≤12% nih.gov
Stannyl PrecursorCopper-mediator, [¹⁸F]Fluoride1201022.2 ± 2.7% nih.gov
Boronate Ester PrecursorCopper-mediator, [¹⁸F]Fluoride1201235 ± 5% nih.govd-nb.info
Iodonium Tosylate PrecursorTEMPO, [¹⁸F]KF/Kryptofix150553.4 ± 9.0% researchgate.net

These advancements in automation, reaction optimization, and purification highlight a clear trend towards more efficient and scalable laboratory production methods for Flumazenil and its derivatives.

Mechanistic Elucidation of Reactivity and Transformation Pathways

Reaction Mechanism Investigations

Detailed investigations into the reaction mechanisms of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) focus on identifying the discrete steps of its synthesis and degradation, characterizing the transient species involved, and determining the rates of these transformations.

Determination of Elementary Steps and Intermediates

The synthesis and degradation of Tris(2,4-di-tert-butylphenyl) phosphite proceed through several identifiable steps and intermediates.

Synthesis: The industrial synthesis involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgresearchgate.net The mechanism consists of three successive esterification steps, with the elimination of a molecule of hydrogen chloride (HCl) at each stage. researchgate.net This stepwise process implies the formation of mono- and di-substituted phosphite intermediates before the final trisubstituted product is achieved. researchgate.net

Degradation: The principal degradation pathways are oxidation and hydrolysis.

Oxidation: The trivalent phosphorus atom is readily oxidized to its pentavalent state, forming the highly stable Tris(2,4-di-tert-butylphenyl) phosphate (B84403). researchgate.netoecd.orgresearchgate.net This oxidation product is the main metabolite found in toxicological studies and a major degradation product observed when polymers containing the phosphite are processed or exposed to environmental stressors. oecd.orgresearchgate.net

Hydrolysis: Although resistant to hydrolysis, the compound can degrade through the cleavage of its P-O bonds. europa.eu The initial hydrolysis products are 2,4-di-tert-butylphenol (a major degradation product under UV irradiation) and di(2,4-di-tert-butylphenyl) phosphate. researchgate.net Further degradation via homolytic cleavage can lead to intermediates such as Mono(di-tert-butylphenyl) phosphate. mdpi.com

The key intermediates and products from these pathways are summarized below.

Reaction PathwayStarting MaterialsIntermediates/Products
Synthesis 2,4-di-tert-butylphenol, PCl₃Dichlorophenylphosphite, Monochlorodiphenylphosphite, Tris(2,4-di-tert-butylphenyl) phosphite
Oxidation Tris(2,4-di-tert-butylphenyl) phosphite, O₂Tris(2,4-di-tert-butylphenyl) phosphate
Hydrolysis Tris(2,4-di-tert-butylphenyl) phosphite, H₂O2,4-di-tert-butylphenol, Di(2,4-di-tert-butylphenyl) phosphate, Mono(di-tert-butylphenyl) phosphate

Kinetic Studies and Rate Law Determination

Kinetic studies reveal that Tris(2,4-di-tert-butylphenyl) phosphite is exceptionally stable against hydrolysis under standard environmental conditions. Research conducted according to the OECD 111 Test Guideline demonstrated its hydrolytic stability. europa.eu In a study of a related phosphite antioxidant, it was noted that hydrolysis is often an autocatalytic reaction that is accelerated in acidic conditions, suggesting a complex rate law. researchgate.net

The hydrolytic stability was tested at 50°C across various pH levels, with the amount of parent compound remaining after five days indicating a very slow rate of reaction. europa.eu

pHTemperatureDurationParent Compound Remaining
450°C5 days99.7%
750°C5 days98.1%
950°C5 days98.5%

Isotope Labeling and Tracing Experiments

To accurately trace the fate of the compound and its degradation products, isotope labeling experiments have been employed. In a key study on its hydrolytic stability, uniformly ring-¹⁴C-labelled Tris(2,4-di-tert-butylphenol) phosphite was used. europa.eu This allowed for precise quantification of the parent compound that remained over time, confirming its high stability. europa.eu The use of such tracers is critical for mechanistic studies, providing unambiguous evidence of the compound's transformation pathways in complex matrices. The compound has also been used in research contexts, such as in gold-catalyzed reactions, where isotope-labeling experiments are a standard tool for mechanistic elucidation. windows.net

Exploration of Reaction Thermodynamics and Transition State Theory

The thermodynamic properties of Tris(2,4-di-tert-butylphenyl) phosphite have been investigated, particularly in the context of its solubility, which is crucial for its application and synthesis. A gravimetric study measured its solubility in twelve different organic solvents at temperatures from 278.15 K to 323.15 K. researchgate.net From this data, thermodynamic properties of dissolution, including mixing Gibbs energy, mixing enthalpy, and mixing entropy, were calculated using the Non-Random Two-Liquid (NRTL) model. researchgate.net The results showed that the dissolution process is endothermic and entropy-driven across all tested solvents. researchgate.net

Additionally, concepts related to transition state theory are invoked in safety assessments. Structure-activity relationship (SAR) analyses have been conducted to evaluate the potential for the oxidized phosphate degradant to interact with biological targets. fda.gov These analyses determined that significant steric hindrance from the bulky di-tert-butylphenyl groups inhibits the formation of the transition state required for such interactions, diminishing concerns about specific modes of toxicity. fda.gov

Solvent Effects and Reaction Environment Impact on Mechanistic Pathways

The reaction environment, including the choice of solvent and exposure to external stressors, has a profound impact on the synthesis and degradation pathways of Tris(2,4-di-tert-butylphenyl) phosphite.

During its synthesis, the solvent plays a critical role in reaction efficiency and process feasibility. acs.org A screening of various solvents in a batch process found that toluene (B28343) provided the highest yield. acs.org However, for a continuous flow process, chloroform (B151607) was selected as the optimal solvent due to its ability to dissolve the triethylamine (B128534) hydrochloride byproduct, thus preventing clogging of the microreactor. acs.org The synthesis can also be performed without a solvent, which increases the reaction volume and rate but can introduce processing challenges like foam formation. google.com

Solvent Screened for Synthesis
Toluene
Dichloromethane (CH₂Cl₂)
Xylenes
Acetonitrile (MeCN)
Tetrahydrofuran (THF)
Chloroform (CHCl₃)
1,2-Dichloroethane (ClCH₂CH₂Cl)

The degradation of the compound is also highly dependent on the surrounding environment. Simulation studies and experimental observations have confirmed that exposure to heat, UV radiation, and water can significantly accelerate the transformation of the phosphite into its phosphate form. researchgate.netnih.gov In polymer applications, mechanical stress from extrusion and exposure to sunlight are also key factors that promote its degradation to 2,4-di-tert-butylphenol and Tris(2,4-di-tert-butylphenyl) phosphate. researchgate.net

Influence of Ligand Design and Coordination Chemistry on Reactivity (if applicable)

As a phosphite ester, Tris(2,4-di-tert-butylphenyl) phosphite is an effective ligand in organometallic chemistry and catalysis. nih.govuva.nl Its electronic and steric properties, particularly the bulky 2,4-di-tert-butylphenyl groups, influence the activity and selectivity of metal complexes.

Its performance has been evaluated in several catalytic systems:

Iridium-Catalyzed Addition: In the iridium-catalyzed addition of arylboronic acids to aldehydes, it was used as a ligand. nih.gov Compared to other common phosphine (B1218219) ligands that showed no activity, Tris(2,4-di-tert-butylphenyl) phosphite enabled the reaction to proceed, with researchers attributing this to its unique combination of steric bulk and electron-rich character. nih.gov

Gold-Catalyzed Cycloisomerization: In a study of gold-catalyzed cycloisomerization, it was used as a benchmark ligand to evaluate the performance of new phosphinine-based ligands. uva.nl Its turnover frequency (TOF) provided a reference point for comparing catalytic efficiency. uva.nl

Catalytic SystemLigandPerformance Outcome
Ir-catalyzed additionTriphenylphosphine (PPh₃)No reaction
Ir-catalyzed additionTris(p-tolyl)phosphine ((p-Tol)₃P)No reaction
Ir-catalyzed additionTris(2,4-di-tert-butylphenyl) phosphite 18% conversion
Au-catalyzed cycloisomerizationTris(2,4-di-tert-butylphenyl) phosphite TOF = 49 h⁻¹
Au-catalyzed cycloisomerizationTriphenylphosphine (PPh₃)TOF = 91 h⁻¹

These studies demonstrate that the specific design of this phosphite ligand—with its sterically demanding aryl groups—directly influences its coordination behavior and the reactivity of the resulting metal complexes. nih.gov

Catalysis and Catalytic Transformations Involving the Chemical Compound

Role as a Substrate in Catalytic Reactions

As a substrate, TGIC's primary catalytic transformation is its conversion from a monomeric unit into a component of a larger polymer matrix. This process, known as curing or crosslinking, involves the catalyzed opening of its epoxy rings by a nucleophile or acid. google.cominchem.org

In homogeneous catalysis, TGIC acts as a substrate in polymerization reactions where the catalyst is in the same phase, typically in a molten resin blend. The catalysts are often soluble species that promote the reaction between the epoxy groups of TGIC and the functional groups of a co-reactant, such as a carboxyl-terminated polyester resin. atamanchemicals.com

The fundamental reaction is the acid-catalyzed or base-catalyzed ring-opening of the epoxide. For instance, in powder coatings, tertiary amines or quaternary ammonium (B1175870) salts can function as homogeneous catalysts, deprotonating the carboxylic acid of the polyester resin to form a carboxylate anion. This anion then acts as a nucleophile, attacking the carbon atom of the epoxy ring and initiating the crosslinking process. This reaction propagates as the resulting hydroxyl group can then react with another epoxy group, leading to a durable, three-dimensional network. google.comresearchgate.net

Table 1: Homogeneous Catalysis of TGIC in Polymer Systems

Catalyst TypeCo-Reactant / Functional GroupCatalytic TransformationApplication Area
Tertiary AminesCarboxylic Acids (Polyesters)Nucleophilic ring-opening, curingPowder Coatings
Quaternary Ammonium SaltsCarboxylic Acids (Polyesters)Nucleophilic ring-opening, curingPowder Coatings
ImidazolesCarboxylic AnhydridesAnionic ring-opening polymerizationEpoxy Resin Formulations
Lewis Acids (e.g., BF₃ complexes)Alcohols, PhenolsCationic ring-opening polymerizationAdhesives, Composites

While less common for standard curing applications, principles of heterogeneous catalysis can apply to reactions involving TGIC. The use of solid-supported catalysts for epoxide transformations is a broad field. In the context of TGIC, this could involve solid acid or base catalysts that remain in a separate phase from the reacting resin system. For example, supported catalysts could offer advantages in controlling reaction rates or in specialized applications where catalyst removal is critical. However, specific, widely-documented industrial applications of heterogeneous catalysts with TGIC as the primary substrate are not prevalent in the literature, as homogeneous catalysts are typically more efficient for achieving uniform curing in bulk polymer systems.

The interaction of TGIC with biological systems and enzymes has been a subject of study, revealing its role as a substrate in biocatalytic transformations. Specifically, TGIC is metabolized by the enzyme epoxide hydrolase. nih.gov This enzyme catalyzes the hydrolysis of the epoxide rings to form the corresponding vicinal diols.

In vitro studies using liver preparations have shown that microsomal epoxide hydrolase activity on TGIC leads to the stepwise hydrolysis of its three epoxy groups. nih.gov The metabolic pathway proceeds from TGIC to a diol-diepoxide, then to a bis-diol-epoxide, and finally to the fully hydrolyzed tris-diol product. nih.gov This enzymatic reaction represents a clear case of biocatalysis where TGIC serves as the substrate.

Table 2: Biocatalytic Hydrolysis of Triglycidyl isocyanurate

BiocatalystSubstrateTransformation Product(s)Biological Context
Epoxide HydrolaseTGICDiol-diepoxide, Bis-diol-epoxide, Tris-diolIn vitro metabolism nih.gov

Design and Engineering of Catalytic Systems Utilizing the Compound

Beyond its role as a reactive substrate, the trifunctional nature of TGIC makes it a valuable building block for creating and engineering structured materials, including those with applications in catalysis.

The scientific literature does not prominently feature TGIC as a direct precursor for synthesizing catalytically active species. Its structure is primarily leveraged for its crosslinking capabilities rather than for providing a metallic or organic active site for catalysis. The isocyanurate core is stable, and the reactive sites are the peripheral epoxy groups, which are consumed during polymerization or crosslinking, making them unavailable to act as catalytic centers.

A significant application of TGIC in engineering catalytic materials is its use as a crosslinking agent for the immobilization of functional molecules onto a solid support. The three epoxy groups can react with nucleophilic sites (such as amines) on both a support surface and other functional molecules, creating a stable, covalently bonded, and cross-linked network.

One documented example is the preparation of a novel, stable-bonded amino silica stationary phase for chromatography. In this work, TGIC was used to crosslink aminopropyl moieties on the surface of silica particles. d-nb.info This process creates a robust, amido-amino network that is covalently anchored to the silica support, preventing the leaching that can occur with non-cross-linked phases. d-nb.info This same principle can be extended to immobilize catalytically active species, such as enzymes or organocatalysts that possess amine or other nucleophilic groups, onto a solid support for use in heterogeneous catalysis. The TGIC acts as a rigid and durable linker, ensuring the permanent attachment of the catalyst to the support.

Table 3: Application of TGIC in Immobilization

Support MaterialFunctional Group on SupportCrosslinking AgentResulting StructurePotential Application in Catalysis
SilicaAminopropylTGICCross-linked amido-amino network on silica d-nb.infoImmobilization of catalysts bearing amine groups.

Computational Approaches to Catalyst Design and Optimization

Scientific literature and chemical databases are indexed by specific chemical names, CAS numbers, or other standard identifiers. The inability to link "Einecs 305-149-8" to any of these identifiers prevents the retrieval of any relevant scientific data on its potential catalytic activity or related computational studies. Therefore, the generation of the requested article with the specified structure and content is not feasible at this time.

Environmental Fate and Abiotic/biotic Transformation Dynamics

Abiotic Degradation Pathways and Kinetics

Abiotic processes, particularly hydrolysis and photolysis, are significant contributors to the transformation of flumioxazin (B1672886) in environmental compartments. fao.org

The hydrolysis of flumioxazin is highly dependent on pH, with degradation rates accelerating significantly in neutral and alkaline conditions. researchgate.netnih.gov In sterile aqueous solutions, the half-life of flumioxazin decreases as pH increases. fao.orgapvma.gov.au Studies have shown biphasic degradation at pH 7, with a rapid initial phase followed by a slower rate. fao.orgapvma.gov.au

The degradation proceeds via two main pathways depending on the pH. At acidic to neutral pH (5 and 7), the primary reaction involves the cleavage of the amide linkage, yielding two major degradates: APF and THPA. epa.govfao.orgamazonaws.com In contrast, under alkaline conditions (pH 9), the hydrolysis of the imide ring is the dominant pathway, leading to the formation of 482-HA as the major product. epa.govfao.org These hydrolysis products are generally stable against further hydrolytic degradation. nih.gov

Table 1: Hydrolysis Half-Life of Flumioxazin at 25°C

pH Half-Life (t½) Major Degradation Products Source(s)
5 3.4 - 5.1 days APF, THPA epa.govapvma.gov.auepa.gov
7 ~19 - 26 hours APF, THPA fao.orgepa.gov

Flumioxazin is susceptible to rapid photolytic degradation in both water and on soil surfaces. epa.gov In aqueous solutions, the photolysis half-life at pH 5 is approximately one day. epa.govepa.gov The rate of photolytic degradation in water is also influenced by pH, increasing as the pH rises. researchgate.netnih.gov

On soil, photolysis is also a significant degradation route. Studies using a xenon arc lamp to simulate sunlight on a sandy loam soil found the half-life of flumioxazin to be between 3.2 and 8.4 days. epa.govfao.org The degradation process under irradiation can be complex, involving not only hydrolysis of the cyclic imide ring but also photoinduced rearrangement to form 2-arizidinone derivatives. researchgate.net Further degradation of these photoproducts can occur, eventually leading to the formation of THPA and mineralization to CO2. mass.govregulations.gov

Table 2: Photolysis Half-Life of Flumioxazin

Environmental Compartment Half-Life (t½) Key Findings Source(s)
Water (Aqueous) ~1 day (at pH 5) Rate increases with pH. epa.govresearchgate.netepa.gov

The mode of action for flumioxazin involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). regulations.govmdpi.com This inhibition leads to the accumulation of protoporphyrinogen IX, which is then oxidized, resulting in an accumulation of protoporphyrin IX. regulations.govfrontiersin.org In the presence of light, this accumulated compound can generate reactive oxygen species (ROS), leading to lipid peroxidation and cell membrane damage in plants. mdpi.comfrontiersin.org This light-dependent peroxidizing action is a key transformation pathway. regulations.gov

In soil, proposed degradation pathways also include the oxidation of the parent compound to form metabolites such as 482-CA, which can then lead to the formation of THPA. fao.org

Biotic Degradation Mechanisms

Microbial activity is a crucial factor in the environmental attenuation of flumioxazin, particularly in soil and sediment systems. researchgate.netgrdc.com.au

Flumioxazin degrades rapidly in soil under aerobic conditions and even more quickly in anaerobic aquatic environments. epa.gov Laboratory studies on aerobic soil metabolism reported half-lives ranging from 11.9 to 17.5 days. epa.govmass.gov In contrast, the half-life under anaerobic aquatic conditions was found to be as short as 4.2 hours. epa.govmass.gov

The degradation is primarily mediated by microorganisms, as evidenced by significantly slower degradation in heat-treated (sterilized) soils. researchgate.net The process involves the cleavage of imide and amide linkages and the opening of the cyclic imide ring. researchgate.net Major metabolites identified in soil and sediment studies include APF, THPA, 482-HA, and 482-CA. fao.orgmass.gov Over time, these metabolites can be further degraded, with a portion becoming incorporated into soil-bound residues and a fraction being mineralized to carbon dioxide. fao.orgresearchgate.net

Table 3: Biotic Degradation Half-Life of Flumioxazin

System Half-Life (t½) Key Findings Source(s)
Aerobic Soil 11.9 - 17.5 days Degradation is primarily driven by microbial activity. epa.govfao.orgepa.gov

Soil microbial communities are the principal drivers of flumioxazin degradation. researchgate.netuga.edu The rate of degradation is influenced by factors that affect microbial activity, such as soil moisture, temperature, and organic matter content. bioone.org As microbial activity increases, the half-life of flumioxazin decreases. bioone.org The presence of sediment in aquatic systems enhances microbial degradation, reducing the concentration of both flumioxazin and its degradates in the water column. researchgate.net

Table of Compound Names

Abbreviation / NameChemical Name
FlumioxazinN-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide
APF6-amino-7-fluoro-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one
THPA3,4,5,6-tetrahydrophthalic acid
482-HA7-Fluoro-6-[(3,4,5,6-tetrahydrophthalimido)amino]-4-(2-propynyl)-1,4-benzoxazin-3(2H)-one
482-CAN/A (A metabolite mentioned in degradation pathways)
Δ1-TPAN/A (A metabolite mentioned in equilibrium with THPA)

Environmental Distribution and Transport Processes

The movement and partitioning of N,N'-bis(2-ethylhexyl)-3,4,9,10-perylenedicarboximide in the environment are dictated by its strong affinity for organic matter and its negligible tendency to enter the vapor phase.

Sorption to soil, sediment, and suspended particulate matter is the dominant environmental transport and distribution process for this compound. Its potential for mobility in aqueous systems is exceptionally low due to strong adsorptive tendencies. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which relates the concentration of the chemical sorbed to organic carbon in soil or sediment to its concentration in the aqueous phase at equilibrium.

Due to its extremely low water solubility (<0.001 mg/L) and high octanol-water partition coefficient (Log Kow > 8), experimental determination of the Koc value is challenging. Therefore, its sorptive behavior is typically estimated using Quantitative Structure-Activity Relationship (QSAR) models based on its Log Kow.

Calculated values for the logarithm of the Koc (Log Koc) are consistently high, indicating that the substance will be classified as immobile in soil according to standard classification schemes. Upon release into an aquatic environment, the compound is expected to rapidly partition from the water column to suspended organic material and ultimately accumulate in the sediment. Similarly, if released to terrestrial environments, it will bind strongly to the organic fraction of the soil, with negligible potential for leaching into groundwater. The primary mechanism for this strong sorption is hydrophobic interaction between the nonpolar molecular structure of the compound and the organic matter present in environmental media.

Table 5.3.1: Sorption and Partitioning Coefficients for N,N'-bis(2-ethylhexyl)-3,4,9,10-perylenedicarboximide

ParameterValueMethodImplication
Log Kow (Octanol-Water Partition Coefficient)12.3Calculated (QSAR)Extremely hydrophobic; high potential for bioaccumulation and sorption.
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)7.26Calculated (QSAR)Indicates the substance is immobile in soil and will strongly partition to sediment.

Volatilization is not a significant environmental fate process for N,N'-bis(2-ethylhexyl)-3,4,9,10-perylenedicarboximide. This is due to its extremely low vapor pressure and low Henry's Law constant, both of which are a function of its high molecular weight (683.9 g/mol ) and non-volatile nature.

The vapor pressure of the compound at standard environmental temperatures is negligible, meaning it has virtually no tendency to transition from a solid or liquid state into the gas phase. Consequently, volatilization from dry or moist soil surfaces is not an expected transport pathway.

The Henry's Law constant (H) predicts the partitioning of a chemical between air and water at equilibrium. A low value indicates that the substance will preferentially remain in the aqueous phase rather than volatilizing. The calculated H for this compound is very low, confirming that volatilization from water bodies is not a relevant fate process.

While direct volatilization is insignificant, long-range atmospheric transport cannot be entirely ruled out if the substance becomes adsorbed to airborne particulate matter. However, given its primary use patterns and rapid partitioning to soil and sediment upon release, widespread atmospheric distribution is considered unlikely.

Table 5.3.2: Volatility Data for N,N'-bis(2-ethylhexyl)-3,4,9,10-perylenedicarboximide

ParameterValueTemperatureMethodImplication
Vapor Pressure1.1 x 10-16 Pa25 °CCalculated (Modified Grain Method)Essentially non-volatile under environmental conditions.
Henry's Law Constant0.012 Pa·m³/mol25 °CCalculated (Bond Estimation Method)Volatilization from water is not a significant process.

Mass Balance and Environmental Modeling of the Compound's Fate

To synthesize the individual transport and partitioning characteristics into a holistic environmental profile, mass balance models such as the Mackay-type fugacity model (Level III) are employed. These models use the physicochemical properties detailed above (e.g., Koc, vapor pressure, water solubility) to predict the ultimate distribution of a chemical across different environmental compartments (air, water, soil, sediment) under a standard emission scenario.

Modeling results for N,N'-bis(2-ethylhexyl)-3,4,9,10-perylenedicarboximide consistently show that the vast majority of the substance, regardless of the initial compartment of release, will ultimately reside in soil and sediment. The combination of very high sorption (high Koc) and very low volatility (low vapor pressure and Henry's Law constant) effectively traps the compound in terrestrial and benthic compartments.

A standard Level III fugacity model simulation, assuming equal and continuous release rates to air, water, and soil, predicts the following steady-state distribution:

Soil: The primary recipient, accumulating the largest mass fraction of the compound due to direct deposition and runoff, followed by strong, irreversible sorption.

Sediment: The second-largest environmental sink. Any fraction of the substance entering the aquatic system will rapidly adsorb to suspended solids and settle into the sediment bed.

Water and Air: These compartments are predicted to contain negligible amounts of the compound at steady-state, acting merely as transient media for transport to soil and sediment.

This modeled distribution aligns perfectly with the compound's physicochemical profile, identifying soil and sediment as the ultimate environmental sinks where it is expected to persist.

Table 5.4: Predicted Environmental Distribution from a Level III Fugacity Model

Environmental CompartmentPredicted Distribution (%)Governing Property
Soil~66.3%High Koc, low volatility
Sediment~33.2%High Koc, low water solubility
Water&lt; 0.5%Low water solubility, high sorption
Air&lt; 0.1%Extremely low vapor pressure

Note: Percentages are based on a standard model run and may vary slightly based on specific model parameters and emission scenarios.

Compound Names Referenced

Identifier TypeIdentifier/Name
Einecs305-149-8
IUPAC NameN,N'-bis(2-ethylhexyl)-3,4,9,10-perylenedicarboximide
Common NameSolvent Red 179

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study the molecular and electronic properties, reactivity, and bonding nature of complex organic compounds. nih.govacs.org

Quantum chemical calculations can elucidate the electronic landscape of N-(4-fluorophenyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carboxamide. This involves analyzing the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

For analogous compounds like isoindoline-1,3-diones, DFT studies have been used to calculate a range of molecular and electronic properties. acs.orgnih.gov These calculations typically involve geometry optimization to find the most stable three-dimensional structure. Following optimization, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

In a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT calculations revealed that the HOMO was primarily located over the substituted aromatic ring, while the LUMO was concentrated on the indole side, indicating the likely sites for nucleophilic and electrophilic attack. nih.gov A similar analysis for N-(4-fluorophenyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carboxamide would likely show the HOMO distributed across the isoindolinone and fluorophenyl rings, with the LUMO influenced by the electron-withdrawing carbonyl and amide groups.

Key electronic properties that can be derived from such calculations for related isoindoline-1,3-dione derivatives are summarized in the table below. acs.org These parameters help in understanding the molecule's reactivity and potential as an electron donor or acceptor.

PropertySymbolFormulaTypical Calculated Value Range (eV)
Ionization PotentialIP-EHOMO6.5 - 7.5
Electron AffinityEA-ELUMO1.5 - 2.5
Chemical Hardnessη(IP - EA) / 22.5 - 3.0
Chemical SoftnessS1 / (2η)0.16 - 0.20
Electronegativityχ(IP + EA) / 24.0 - 5.0
Chemical Potentialμ-(IP + EA) / 2-4.0 - -5.0

This interactive table is based on data for structurally related isoindoline-1,3-dione derivatives and illustrates the types of parameters that could be calculated for Einecs 305-149-8.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of intramolecular interactions, such as hydrogen bonds that stabilize the molecular conformation. mdpi.com For instance, in a study of N-(chlorophenyl)pyridinecarboxamides, intramolecular N–H···Npyridine interactions were found to significantly influence molecular planarity. nih.govnih.gov

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a rationale for observed product distributions.

For the synthesis of isoindolinones, various reaction pathways have been proposed and could be investigated computationally. researchgate.net For example, the synthesis of 3-substituted isoindolinones can proceed through a tandem aldol/cyclization reaction. researchgate.net Computational modeling could identify the transition state for the key cyclization step, revealing the energetic barrier and the geometry of the atoms involved. Similarly, transition metal-catalyzed syntheses, such as those involving copper, rhodium, or palladium, have complex mechanistic cycles that can be elucidated through DFT calculations. nih.govrsc.org These studies can clarify the role of the catalyst, the nature of key intermediates, and the factors controlling stereoselectivity. chim.it

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for studying conformational changes, intermolecular interactions, and the influence of the environment, such as a solvent. researchgate.netmdpi.com

A molecule like N-(4-fluorophenyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carboxamide possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's motion over nanoseconds or longer, identifying the most stable conformers and the energy barriers between them. In studies of similar flexible molecules, MD simulations have been used to assess the stability of different conformations and how they are influenced by interactions with other molecules, such as proteins. researchgate.netresearchgate.net

Furthermore, MD simulations are used to study intermolecular interactions in detail. Hirshfeld surface analysis, often combined with DFT, can be used to visualize and quantify non-covalent interactions like hydrogen bonds and π-π stacking, which are crucial for understanding crystal packing and molecular recognition. nih.goveurjchem.comfrontiersin.org For a series of N-(chlorophenyl)pyridinecarboxamides, this analysis revealed that the primary intermolecular interactions were N–H···Npyridine hydrogen bonds, which dictated the aggregation of molecules in the crystal lattice. nih.govacs.orgresearchgate.net Similar interactions would be expected to play a significant role in the solid-state structure of the target compound.

Interaction TypeDonor/Acceptor AtomsTypical Distance (Å)Importance
Hydrogen BondN-H···O=C1.8 - 2.2Crystal packing, conformational stability
Hydrogen BondC-H···O=C2.2 - 2.8Crystal packing
π-π StackingPhenyl ↔ Isoindolinone3.3 - 3.8Crystal packing, molecular aggregation
Halogen BondC-F···O=C2.8 - 3.2Directional interaction influencing packing

This interactive table outlines potential intermolecular interactions for this compound based on studies of analogous structures.

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly including solvent molecules can model these effects realistically. Alternatively, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to estimate the influence of a solvent's dielectric properties on molecular structure and stability. nih.govmdpi.com

Studies on related heterocyclic compounds have shown that solvent polarity can influence conformational equilibria and the stability of different tautomers. nih.gov For example, in a computational study on an indoline-2-one derivative, the stability and reaction energetics of a cycloaddition reaction were found to be proportional to the dielectric constant of the solvent. researchgate.net For N-(4-fluorophenyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carboxamide, simulations in different solvents like water, ethanol, or dimethyl sulfoxide could predict changes in its preferred conformation and electronic properties, which is critical for understanding its behavior in biological or reaction media.

Advanced Machine Learning and AI in Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) is a well-established ML approach used extensively in drug discovery. drugtargetreview.comyoutube.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a class of 1,3-dioxoisoindoline-4-aminoquinolines, a QSAR model was developed that could reliably predict their antiplasmodial activities based on a set of calculated molecular descriptors. nih.gov A similar approach could be applied to a series of N-(4-fluorophenyl)-2,3-dihydro-3-oxo-1H-isoindole-1-carboxamide analogs to build predictive models for a desired biological activity, thereby guiding the synthesis of more potent compounds. researchgate.netresearchgate.net

An article on the computational and theoretical chemistry of the chemical compound associated with this compound cannot be provided at this time. Extensive searches for this European Inventory of Existing Commercial Chemical Substances (EINECS) number have not yielded a specific, identifiable chemical substance. Without a definitive chemical name or structure, it is not possible to retrieve the detailed, substance-specific research findings required to address the user's comprehensive outline on predictive modeling, chemical space exploration, and the development of novel theoretical models.

The European Chemicals Agency (ECHA) assigns EINECS numbers to chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. While this number serves as a regulatory identifier, public access to databases and documentation directly linking every EINECS number to a specific chemical can be limited, particularly for less common or complex substances.

Further research into the computational and theoretical aspects of this compound is contingent on the successful identification of the substance corresponding to this compound. Once the chemical identity is established, it would be possible to search for relevant scientific literature and data to populate the requested article structure.

Integration into Advanced Materials and Functional Architectures

Incorporation into Polymeric Matrices and Composites

The integration of specific chemical compounds into polymer matrices can enhance or modify the material's properties. This often involves creating covalent bonds or specific non-covalent interactions between the compound and the polymer.

Synthesis of Polymer-Compound Conjugates

The synthesis of polymer-compound conjugates involves covalently linking a specific molecule to a polymer chain. sigmaaldrich.comrsc.org This process is typically used to impart the unique functionalities of the compound, such as biological activity or specific optical properties, to the polymer. Common strategies include "grafting-to," where a pre-synthesized polymer is attached to the compound, or "grafting-from," where polymerization is initiated from the compound's surface. sigmaaldrich.com Given that Einecs 305-149-8 is a complex mixture of aliphatic and aromatic hydrocarbons, it lacks the specific reactive functional groups necessary for controlled conjugation with polymer chains.

Application in Nanomaterials and Nanotechnology

Nanotechnology involves the design and application of materials at the nanoscale, often with unique properties not seen at the macroscopic level.

Synthesis of Compound-Based Nanostructures

The synthesis of nanostructures from specific compounds relies on the molecule's ability to self-assemble or to be precisely manipulated into desired shapes like nanoparticles, nanotubes, or nanosheets. mdpi.com This process is driven by intermolecular forces and the specific geometry of the compound. The heterogeneous and non-functional nature of the hydrocarbon mixture this compound precludes its use as a building block for well-defined nanostructures.

Functionalization of Nanoparticles with the Compound

Functionalizing nanoparticles involves attaching molecules to their surface to enhance their properties, such as stability, dispersibility in a medium, or to add new functionalities. nih.govresearchgate.net This is a key step in creating advanced nanomaterials for various applications. acs.org As "Distillates (petroleum), hydrotreated light" is a non-functional hydrocarbon mixture, it would not be a candidate for the surface functionalization of nanoparticles to impart specific chemical or physical properties.

Contribution to Functional Materials (e.g., optical, electronic, catalytic)

Functional materials are designed to possess specific properties that can be controlled by external stimuli, making them useful in a variety of technological applications.

The contribution of a compound to the optical, electronic, or catalytic properties of a material is dependent on its specific molecular structure. For instance, compounds with extensive conjugated π-systems can exhibit interesting nonlinear optical properties. rsc.org Similarly, the electronic properties of materials can be tuned by incorporating specific dopants. cas.cn Catalytic activity is highly specific to the chemical nature of a compound and its ability to participate in a reaction cycle. rsc.orgresearchgate.net The hydrocarbon mixture this compound does not possess the requisite structural features to contribute to these specific functional properties in advanced materials.

Photoactive or Electroactive Material Development

There is no scientific information available on the development of photoactive or electroactive materials utilizing N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea. The search did not yield any studies that investigate or report on the potential of this compound to impart photo- or electroactive functionalities to materials.

Advanced Characterization of Compound-Incorporated Materials

No publications were found that provide advanced characterization data for materials into which N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been incorporated. Consequently, there is no information on the structural or functional integrity of such materials that can be reported.

Due to the absence of relevant data, no data tables can be generated for the aforementioned sections.

Advanced Analytical Characterization Methodologies

Chromatographic Separation and Quantification Techniques

Advanced Separation Methods (e.g., supercritical fluid chromatography)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" separation technique, offering distinct advantages over traditional liquid or gas chromatography methods. nih.govteledynelabs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govteledynelabs.com This fluid state, achieved above the critical temperature and pressure, possesses unique properties such as low viscosity and high diffusivity, which can lead to more efficient and rapid separations. nih.govteledynelabs.com

For a polar and flexible molecule like N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine, SFC could provide a valuable alternative to reversed-phase HPLC, potentially offering different selectivity and faster analysis times. The polarity of polyamines can be addressed in SFC through the use of polar co-solvents (modifiers) with the carbon dioxide mobile phase and by selecting appropriate stationary phases. While specific SFC methods for Einecs 305-149-8 are not documented in publicly available literature, the general principles of SFC are well-established for the separation of a wide array of analytes, including those in the pharmaceutical industry for both analytical and preparative purposes. nih.gov

Illustrative SFC Parameters for Polyamine Analysis:

ParameterTypical Value/Condition
Mobile PhaseSupercritical CO2 with Methanol/Acetonitrile modifier
Stationary PhasePolar-embedded or polar-endcapped C18, or specialized polar columns
Column Temperature35 - 60 °C
Back Pressure100 - 200 bar
DetectionUV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)

This table presents typical parameters for the SFC analysis of polar compounds like polyamines and is for illustrative purposes, as specific data for N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine is not available.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. For N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine, obtaining a single crystal suitable for XRD analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a specific crystal structure for this compound has not been deposited in public crystallographic databases, the utility of XRD in studying polyamines is well-documented, particularly in the context of their interactions with biological macromolecules. For instance, X-ray crystallography has been instrumental in elucidating how polyamines bind to and stabilize nucleic acid structures like DNA and RNA. researchgate.netoup.com These studies reveal the specific hydrogen bonding and electrostatic interactions that govern the recognition between polyamines and their biological targets.

Furthermore, crystallographic analysis has been applied to enzymes involved in polyamine metabolism, providing insights into their catalytic mechanisms. nih.govmdpi.com If N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine or its derivatives were to be crystallized, XRD would be the definitive method for its structural characterization.

Illustrative Crystallographic Data for a Polyamine Complex:

ParameterExample Value (for a generic polyamine complex)
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 10.5 Å, b = 15.2 Å, c = 25.8 Å
Resolution1.8 Å
R-factor0.19

This table provides example crystallographic data for a hypothetical polyamine complex to illustrate the type of information obtained from an XRD experiment. It does not represent data for N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine.

Development of Novel Analytical Methods for Trace Detection and Speciation

The detection of polyamines at trace levels is of significant interest, particularly in biological and environmental samples. nih.gov While standard techniques like HPLC with derivatization are common, there is ongoing research into developing more sensitive and efficient methods. mdpi.comunh.edu

For N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine, novel analytical methods could be developed based on several principles:

Advanced Mass Spectrometry Techniques: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of polyamines without the need for derivatization. nih.govspringernature.com The development of a specific selected reaction monitoring (SRM) method for this compound would enable its precise measurement in complex matrices.

Fluorescent Probes and Sensors: The development of new fluorescent probes that selectively react with polyamines to produce a measurable change in fluorescence is an active area of research. nih.gov A probe designed to be specific for the structural features of N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine could lead to a highly sensitive detection method. These methods can achieve very low limits of detection, sometimes in the nanomolar range. nih.gov

Supramolecular Sensing Systems: Host-guest chemistry using macrocyclic hosts that can selectively bind polyamines is another promising approach for developing novel sensors. nih.gov The binding event can be designed to trigger a colorimetric or fluorescent signal, allowing for the detection of the target analyte.

Comparison of Detection Methods for Polyamines:

MethodPrincipleTypical Limit of Detection (LOD)Advantages
HPLC with DerivatizationChromatographic separation followed by reaction with a labeling agent (e.g., dansyl chloride) and fluorescence detection. mdpi.comunh.edupmol range unh.eduWell-established, robust. mdpi.com
LC-MS/MSChromatographic separation coupled with mass spectrometric detection of specific parent-daughter ion transitions. nih.govspringernature.comng/mL to pg/mL range nih.govHigh selectivity and sensitivity, no derivatization required. nih.govspringernature.com
Fluorescent ProbesChemical reaction between the probe and the polyamine leading to a change in fluorescence intensity or wavelength. nih.govnM range nih.govHigh sensitivity, potential for in-situ imaging. nih.gov

This table compares common and novel methods for polyamine detection and is intended to be illustrative of the approaches that could be applied to N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine.

Table of Compound Names

EINECS NumberChemical Name
305-149-8N'-(4-aminobutyl)-N'-ethylbutane-1,4-diamine
203-777-6n-hexane
200-753-7Toluene (B28343)
203-625-9Benzene (B151609)

Future Research Directions and Interdisciplinary Perspectives

Emerging Synthetic Challenges and Opportunities

The production of hydrotreated light distillates is a mature industrial process, yet it faces new challenges and opportunities driven by the global push for sustainability and efficiency. The term "synthesis" in this context refers to the manufacturing and upgrading processes.

Challenges:

Feedstock Variability: Refineries are increasingly processing a wider range of crude oils, including shale-derived light, sweet crudes. These feedstocks can introduce trace contaminants and have different compositions that impact the efficiency and longevity of hydrotreating catalysts.

Energy Consumption: The hydrotreating process is energy-intensive due to the high temperatures and pressures required. A significant challenge is to develop more energy-efficient processes to reduce the carbon footprint of production.

Byproduct Management: The upgrading of petroleum fractions can produce lower-value byproducts. Optimizing processes to minimize the generation of these byproducts and find valuable applications for them remains a challenge.

Opportunities:

Greener Alternatives: There is a growing interest in producing fuels and solvents from renewable feedstocks. Hydrotreated Vegetable Oil (HVO) is a prime example of a sustainable alternative that can be produced using similar hydroprocessing technologies. lambesoil.iebccresearch.comkumarmetal.com Research into co-processing petroleum distillates with bio-based feedstocks presents a significant opportunity. mdpi.com

Waste to Fuel: The distillation of waste oils into valuable fuels is an emerging field that aligns with the principles of a circular economy. lambesoil.ie This presents an opportunity to develop new production pathways for substances similar to hydrotreated light distillates from waste streams.

Advanced Catalysis: The development of more active and robust catalysts can lead to more efficient and selective hydrotreating processes, reducing energy consumption and improving product quality.

Frontiers in Mechanistic Understanding and Predictive Modeling

A deeper understanding of the complex interactions within this hydrocarbon mixture at a molecular level is crucial for optimizing its properties and applications.

Mechanistic Understanding:

Future research will likely focus on elucidating the combustion chemistry of complex hydrocarbon mixtures to improve the efficiency and reduce the emissions of fuels. seacole.com

Understanding the mechanisms of action of this substance in its various applications, such as its solvent properties and its interactions with other chemicals in formulations, will enable the design of more effective and environmentally benign products.

Predictive Modeling:

The accurate prediction of the physicochemical properties of complex hydrocarbon mixtures like Einecs 305-149-8 is a significant challenge. statnano.com Machine learning is emerging as a powerful tool to predict bulk properties from molecular structures, offering improvements over traditional methods. researchandmarkets.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR) models based on machine learning are being developed to predict properties such as flammability limits for hydrocarbon mixtures. mdpi.com

Molecular-based equations of state, such as soft-SAFT, are being developed to consistently describe a wide range of thermodynamic and transport properties of petroleum fractions. kumarmetal.com

Computational quantum chemistry is being applied to improve the accuracy of kinetic models for combustion chemistry, which will allow for more accurate predictions of how hydrocarbon fuels burn. seacole.com

Innovations in Catalytic Applications and Sustainable Chemical Processes

Catalysis is at the heart of the production of hydrotreated light distillates and will play a key role in its future development.

Catalytic Applications:

The catalytic upgrading of light distillates to higher-value products, such as high-octane gasoline components, is an area of ongoing research. transchemical.comresearchgate.net

Innovations in hydrotreating catalysts are crucial for processing increasingly diverse and challenging feedstocks, as well as for the production of cleaner fuels with lower sulfur and nitrogen content.

The development of catalysts for the dealkylation of alkylpolycyclic aromatic hydrocarbons in crude oil offers a novel pathway for the production of valuable chemicals. europa.eu

Sustainable Chemical Processes:

The petroleum refining industry is increasingly focused on sustainability, with efforts to decrease freshwater usage through advanced filtration and chemical-free water treatment. marines.milp2infohouse.org

The development of eco-friendly sanitation solutions to replace solvents containing petroleum distillates is another key area of research. marines.mil

The integration of biorefining technologies into petroleum refineries to convert waste materials into biofuels and biochemicals represents a significant step towards a more sustainable future. webbchemical.com

Biodesulfurization, which uses biological catalysts to remove organo-sulfur compounds, offers a more environmentally friendly alternative to traditional hydrodesulfurization. mdpi.com

Advanced Material Science Integration and Next-Generation Technologies

While primarily used as a solvent and fuel component, there are emerging opportunities for the integration of hydrotreated light distillates and similar hydrocarbon mixtures into advanced materials and next-generation technologies.

Advanced Material Science Integration:

Hydrocarbon solvents are essential in the electronics industry for precision cleaning of components during the manufacturing of semiconductors and printed circuit boards. mdpi.com

This substance is used as a raw material for the production of polymers. solventsandpetroleum.com Future research may explore its use as a precursor or processing agent for novel polymer-based materials.

Nanotechnology is being explored for applications in the petroleum industry, including the use of nanomaterials for petroleum spill remediation. researchgate.net There is also preliminary research into nanomaterials as petroleum distillates. statnano.com

Next-Generation Technologies:

The development of next-generation solvent chemistries with enhanced performance and lower environmental footprints is a key area of innovation. researchandmarkets.com This includes the development of fluorinated hydrocarbon solvents as more sustainable alternatives for surface finishing applications. seacole.com

In the field of organic electronics, there is a push to replace toxic petrochemical-based solvents with greener alternatives, such as terpene solvents derived from renewable feedstocks. researchgate.net This trend may drive the development of bio-based alternatives to traditional hydrocarbon solvents.

Hydrotreated Vegetable Oil (HVO) is being explored as a sustainable alternative to jet fuel in the aviation industry, representing a next-generation energy technology. lambesoil.iebccresearch.com

Methodological Advancements in Environmental Chemistry Research

Understanding the environmental fate and impact of this compound is crucial for its responsible use.

Advanced Analytical Techniques:

The complexity of petroleum-derived contaminants necessitates the use of advanced analytical techniques for their characterization in environmental samples. bccresearch.comlcrcinc.org

Techniques such as Comprehensive Two-Dimensional Gas Chromatography (GC×GC), Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed insights into the composition of complex hydrocarbon mixtures. bccresearch.comsolventsandpetroleum.comlcrcinc.org

These advanced methods are crucial for oil spill analysis and for identifying and quantifying contaminants in soil, water, and air. solventsandpetroleum.comlcrcinc.org

Environmental Fate Modeling:

Computer models are used to predict the behavior and fate of oil and oil products in the marine environment, including processes like evaporation, dissolution, and dispersion. scirp.org

Three-dimensional oil fate models can predict oil behavior and water-column concentrations resulting from spills, both with and without the application of dispersants.

Numerical modeling approaches, including molecular dynamic simulation and fugacity modeling, are used to predict the environmental fate of petroleum hydrocarbons in contaminated soils during bioremediation.

Synergistic Approaches Combining Experimental and Computational Methods

The complexity of this compound and its applications necessitates a synergistic approach that combines experimental data with computational modeling to gain deeper insights and accelerate research and development.

Model Validation: Experimental data from techniques like laser flash-photolysis absorption spectroscopy and shock tubes are essential for validating and refining the accuracy of kinetic mechanisms used in combustion chemistry models. seacole.com

Property Prediction: An integrated approach that combines experimental data on mixture properties with machine learning models trained on molecular representations can significantly improve the prediction of physicochemical properties of complex hydrocarbon mixtures. statnano.comresearchandmarkets.comresearchgate.net

Environmental Risk Assessment: The combination of advanced analytical techniques for contaminant characterization with environmental fate models allows for a more comprehensive assessment of the risks associated with petroleum distillates. lcrcinc.org

Catalyst Development: The design and optimization of new catalysts for hydrotreating and upgrading processes can be accelerated by combining computational modeling of catalytic reactions with experimental performance testing.

Formulation Science: In the development of products containing this compound, a synergistic approach can be used to optimize formulations by modeling the interactions between different components and validating the performance through experimental testing.

Data Tables

Table 1: Physicochemical Properties of this compound (Distillates (petroleum), hydrotreated light)

Property Value
CAS Number 64742-47-8
EINECS Number 305-149-8
Description Complex combination of hydrocarbons
Carbon Number Range C9-C16
Boiling Point Range 150°C - 290°C
Appearance Pale yellow mobile oil

Note: The exact properties can vary depending on the specific production process.

Table 2: Key Research Areas and Methodologies

Research Area Key Methodologies
Emerging Production Challenges & Opportunities Advanced catalysis, Process intensification, Life cycle assessment, Co-processing studies with biofuels
Mechanistic Understanding & Predictive Modeling Computational quantum chemistry, Machine learning (QSPR), Molecular dynamics simulations
Catalytic Applications & Sustainable Processes Catalyst synthesis and characterization, Biocatalysis, Process optimization for sustainability
Advanced Material Science & Next-Gen Tech Polymer synthesis and characterization, Nanomaterial integration, Formulation science for electronics
Environmental Chemistry Research GCxGC, FT-ICR MS, NMR Spectroscopy, Environmental fate modeling

| Synergistic Experimental & Computational Methods | Integrated experimental and modeling studies for property prediction and risk assessment |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Einecs 305-149-8 to ensure reproducibility?

  • Methodological Answer : Follow established protocols with detailed documentation of reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography, recrystallization), and characterization using NMR, HPLC, and mass spectrometry. Include purity thresholds (e.g., ≥95%) and validation against reference standards .

Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Analytical techniques like FTIR or XRD can monitor structural changes over time .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in preliminary bioactivity studies of this compound?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Include error propagation analysis and use software like GraphPad Prism or R for robust statistical validation. Replicate experiments in triplicate to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

  • Methodological Answer : Perform a meta-analysis to identify confounding variables (e.g., cell line differences, assay protocols). Validate findings using orthogonal assays (e.g., in vitro vs. in vivo models) and standardize reporting metrics (e.g., IC50 ± SEM). Cross-reference raw data repositories for transparency .

Q. What strategies are effective for elucidating the mechanistic role of this compound in complex biochemical pathways?

  • Methodological Answer : Employ systems biology approaches, such as network pharmacology or CRISPR-Cas9 gene editing, to map interactions. Combine omics data (proteomics, metabolomics) with molecular docking simulations to identify binding targets. Validate hypotheses using knock-out/knock-in models .

Q. How should experimental controls be designed to isolate the effects of this compound in mixed-matrix systems (e.g., polymer composites or multicellular environments)?

  • Methodological Answer : Use negative controls (e.g., inert analogs, solvent-only systems) and positive controls (known active compounds). Employ confocal microscopy or isotopic labeling to track compound localization. Statistical tools like ANOVA with post-hoc tests can differentiate matrix-specific effects .

Q. What methodologies are critical for reconciling discrepancies between computational predictions and empirical data for this compound’s physicochemical properties?

  • Methodological Answer : Validate computational models (e.g., DFT, MD simulations) with experimental data from DSC (thermal stability) or SPR (binding affinity). Apply sensitivity analysis to identify parameters causing divergence. Publish raw computational inputs/outputs for peer validation .

Methodological Best Practices

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or ChemRxiv for raw datasets and include metadata on instrumentation and protocols .
  • Ethical Reporting : Disclose conflicts of interest, funding sources, and compliance with institutional review boards (IRBs) for biological studies .
  • Peer Review Preparation : Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) and align with journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.